N-(2-甲氧基苄基)-3-甲基-1,2,4-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NBOMes are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain a N-(2-methoxybenzyl) substituent . They are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to the compound , typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.Chemical Reactions Analysis

Benzenesulfonamides, including the compound , undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.科学研究应用

合成与表征

N-(2-甲氧基苄基)-3-甲基-1,2,4-噻二唑-5-甲酰胺及其衍生物已在多项研究中合成和表征。合成涉及导致 1,3,4-噻二唑衍生物形成的反应,这些衍生物以其生物活性而闻名。例如,Hassan 等人(2014 年)报道了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和表征,强调了它们对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,这展示了生产具有潜在治疗应用的化合物的工艺进步 (Hassan, Hafez, & Osman, 2014)。

抗菌和抗癌活性

1,3,4-噻二唑衍生物的抗菌和抗癌活性一直是研究的一个重要焦点,因为它们具有潜在的药理应用。Gür 等人(2020 年)探索了源自 1,3,4-噻二唑化合物的席夫碱,这些席夫碱表现出很高的 DNA 保护能力和对特定细菌的强抗菌活性,突出了噻二唑衍生物在开发新的治疗策略中的多功能性 (Gür 等人,2020 年)。

Shehadi 等人(2022 年)的另一项研究重点关注 1,3,4-噻二唑的无溶剂合成,展示了对各种微生物的显着抗菌活性。这项研究强调了这些化合物作为抗菌药物在药物开发过程中的潜力 (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022)。

作用机制

Target of Action

The primary target of N-[(2-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE, also known as 2C-B-Fly-NBOMe, is the serotonin 5-HT2A/2C receptors . These receptors are widely distributed in the cerebral cortex and have been linked to various neuropsychiatric disorders .

Mode of Action

2C-B-Fly-NBOMe acts as a potent agonist for the serotonin 5-HT2A/2C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 2C-B-Fly-NBOMe binds to the 5-HT2A/2C receptors, stimulating a response that leads to its hallucinogenic effects .

Biochemical Pathways

Upon binding to the 5-HT2A/2C receptors, 2C-B-Fly-NBOMe affects several neurotransmitters’ pathways. It impacts the dopamine system, possibly indicating its addictive properties . It also affects the serotonin system and causes an increase in cortical glutamate release . These complex interactions between neurotransmitter pathways result in the compound’s overall effect .

Pharmacokinetics

The pharmacokinetics of 2C-B-Fly-NBOMe reveal that it penetrates animal brain tissue in a relatively slow manner . Peak drug concentrations were detected 30 and 60 minutes after drug application in serum and brain tissue, respectively . The parent compound was still present in the brain 8 hours after administration . These findings suggest that the compound has a significant presence and duration in the brain, which contributes to its potent effects .

Result of Action

The binding of 2C-B-Fly-NBOMe to the 5-HT2A/2C receptors and its subsequent effects on neurotransmitter pathways result in significant inhibitory effects on motor performance and attenuation of sensorimotor gating . It also induces significant changes in behavior and thermoregulation . These effects are characteristic of hallucinogenic substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2C-B-Fly-NBOMe. For instance, the compound’s effects can vary based on individual metabolic rates and routes . Additionally, the compound’s ability to easily cross the blood-brain barrier and accumulate in brain tissue can be influenced by factors such as the individual’s physiological state .

安全和危害

NBOMes have been associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

未来方向

属性

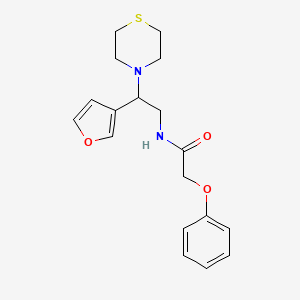

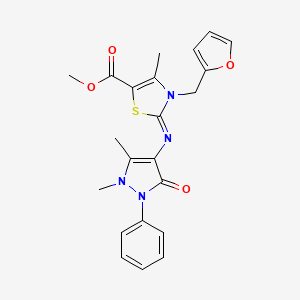

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-14-12(18-15-8)11(16)13-7-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBWOLYCTFGKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)

![1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione](/img/structure/B2925037.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B2925041.png)

![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)